

A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate

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Compound of Interest

Compound Name: Phenyl 1,4-dihydroxy-2-naphthoate

Cat. No.: B1584353

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This technical guide provides an in-depth analysis of the key spectroscopic data for **Phenyl 1,4-dihydroxy-2-naphthoate** (CAS 54978-55-1), a significant derivative of 1,4-dihydroxy-2-naphthoic acid. Given that 1,4-dihydroxy-2-naphthoic acid serves as a crucial intermediate in the biosynthesis of alizarin-type anthraquinones in plants, understanding the structural and electronic properties of its derivatives is paramount for researchers in natural product synthesis, drug discovery, and materials science.^[1] This document synthesizes predictive data based on foundational spectroscopic principles and empirical data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and drug development professionals.

The molecule, with the formula $C_{17}H_{12}O_4$ and a molecular weight of 280.27 g/mol, features a dihydroxynaphthalene core esterified with a phenyl group.^{[2][3]} This combination of a phenolic system, a conjugated naphthalene ring, and an aromatic ester gives rise to a distinct and interpretable spectroscopic signature.

Caption: Molecular structure of **Phenyl 1,4-dihydroxy-2-naphthoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For **Phenyl 1,4-dihydroxy-2-naphthoate**, distinct signals are expected for the naphthalene core, the phenyl ester moiety, and the hydroxyl groups.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in three main regions: the downfield aromatic region for the naphthalene and phenyl protons, and a typically broad signal for the phenolic hydroxyl protons. The electron-donating hydroxyl groups and the electron-withdrawing ester functionality will dictate the precise chemical shifts of the naphthalene ring protons.^[4]

- Naphthalene Protons (5H): These protons will appear in the aromatic region (~7.0-8.5 ppm).
 - H-3: This proton is on a double bond between two carbons bearing electron-donating (-OH) and electron-withdrawing (-COOPh) groups. It is expected to appear as a singlet at a relatively shielded position compared to other naphthalene protons, likely around 7.0-7.2 ppm.
 - H-5 and H-8: These "peri" protons are subject to deshielding effects from the adjacent benzene ring and carbonyl group. They are expected to be the most downfield of the naphthalene protons, likely appearing as doublets around 8.2-8.5 ppm.^[5]
 - H-6 and H-7: These protons will form a more complex multiplet, appearing as triplets or doublet of doublets in the range of 7.5-7.8 ppm, based on data from similar naphthalene systems.^[6]
- Phenyl Protons (5H): The protons of the phenyl ester group will also reside in the aromatic region.
 - Ortho-protons (2H): Expected around 7.2-7.4 ppm.
 - Meta- and Para-protons (3H): Expected to overlap in a multiplet around 7.1-7.3 ppm.
- Hydroxyl Protons (2H): The two phenolic -OH protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 9.0 and 11.0 ppm in DMSO- d_6 . This signal will disappear upon D_2O exchange.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Naphthalene H-3	7.0 - 7.2	Singlet (s)
Naphthalene H-6, H-7	7.5 - 7.8	Multiplet (m)
Naphthalene H-5, H-8	8.2 - 8.5	Multiplet (m)
Phenyl H-ortho, meta, para	7.1 - 7.4	Multiplet (m)
Phenolic OH (x2)	9.0 - 11.0 (in DMSO- d_6)	Broad Singlet (br s)

Table 1: Predicted ^1H NMR chemical shifts.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide direct insight into the carbon skeleton, with 17 distinct signals expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents.^{[7][8]}

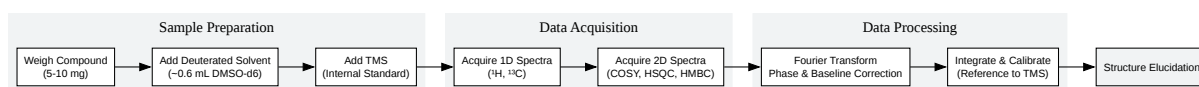
- Carbonyl Carbon (1C): The ester carbonyl carbon is the most deshielded, expected in the 165-170 ppm range.^[9]
- Aromatic Carbons (16C):
 - C-1 and C-4 (bearing -OH): These carbons are significantly shielded by the oxygen atom and are expected around 150-155 ppm.
 - C-2 and C-4a, C-8a (quaternary): These carbons will appear in the 115-135 ppm range. The carbon attached to the ester (C-2) will be further downfield.
 - Naphthalene CH Carbons: Expected in the range of 105-130 ppm. C-3, being adjacent to the ester, will likely be distinct.
 - Phenyl Carbons: The ipso-carbon attached to the ester oxygen will be around 150 ppm, while the others will appear in the typical 120-130 ppm range.^[10]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	165 - 170
C1, C4 (C-OH)	150 - 155
Phenyl C-ipso (C-O)	~150
Naphthalene & Phenyl CH	105 - 130
Naphthalene Quaternary	115 - 135

Table 2: Predicted ^{13}C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Phenyl 1,4-dihydroxy-2-naphthoate** in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for compounds with acidic protons like phenols, as it allows for their observation.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Acquisition: Acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra on a 400 MHz or higher field NMR spectrometer.
- 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).



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Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic moieties.

- **O-H Stretching:** A prominent, broad absorption band is expected in the 3500-3200 cm^{-1} region, characteristic of hydrogen-bonded phenolic hydroxyl groups.[\[11\]](#)[\[12\]](#)
- **Aromatic C-H Stretching:** Sharp, medium-intensity peaks will appear just above 3000 cm^{-1} (typically 3100-3000 cm^{-1}).[\[13\]](#)
- **C=O Stretching:** A very strong and sharp absorption corresponding to the ester carbonyl group should be present. For aromatic esters, this peak typically appears between 1740-1715 cm^{-1} . Conjugation with the naphthalene ring system will likely place this absorption towards the lower end of this range, around 1720 cm^{-1} .[\[14\]](#)
- **Aromatic C=C Stretching:** Multiple sharp bands of medium to strong intensity are expected in the 1600-1450 cm^{-1} region, indicative of the naphthalene and phenyl rings.[\[13\]](#)
- **C-O Stretching:** Two distinct C-O stretching bands are anticipated. The aryl-ester C-O stretch will produce a strong band around 1300-1200 cm^{-1} , while the phenol C-O stretch will appear around 1200 cm^{-1} .[\[12\]](#)

Functional Group	Vibrational Mode	Predicted Wavenumber (cm^{-1})	Intensity
Phenolic O-H	Stretch (H-bonded)	3500 - 3200	Broad, Strong
Aromatic C-H	Stretch	3100 - 3000	Sharp, Medium
Ester C=O	Stretch	~1720	Sharp, Strong
Aromatic C=C	Ring Stretch	1600 - 1450	Sharp, Medium-Strong
Ester/Phenol C-O	Stretch	1300 - 1150	Strong

Table 3: Predicted characteristic IR absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **Phenyl 1,4-dihydroxy-2-naphthoate** powder onto the ATR crystal.
- Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

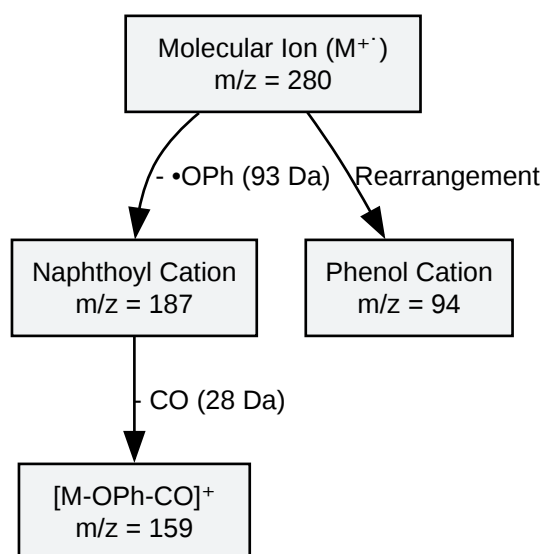
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), aromatic compounds like **Phenyl 1,4-dihydroxy-2-naphthoate** typically show a prominent molecular ion peak.^{[15][16]}

- Molecular Ion (M^{+}): A strong molecular ion peak is expected at $m/z = 280$, corresponding to the molecular weight of the compound ($C_{17}H_{12}O_4$).
- Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The ester linkage is a prime site for cleavage.
 - Loss of Phenoxy Radical: The most characteristic fragmentation for phenyl esters is the alpha-cleavage leading to the loss of a phenoxy radical ($\bullet OPh$, 93 Da). This will generate a highly stable naphthoyl cation.^{[17][18]}
 - m/z 187: $[M - OPh]^+$
 - Decarbonylation: The naphthoyl cation at m/z 187 can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

- m/z 159: $[M - OPh - CO]^+$
- Formation of Phenyl/Phenoxy Ions: Fragments corresponding to the phenyl portion may also be observed.
- m/z 94: $[PhOH]^{\bullet+}$ (from rearrangement and loss of the naphthoquinone ketene)
- m/z 77: $[Ph]^+$

Predicted m/z	Proposed Fragment Identity	Notes
280	$[C_{17}H_{12}O_4]^{\bullet+}$	Molecular Ion ($M^{\bullet+}$)
187	$[C_{11}H_7O_3]^+$	$M - \bullet OPh$ (Loss of phenoxy radical)
159	$[C_{10}H_7O_2]^+$	m/z 187 - CO (Loss of carbon monoxide)
94	$[C_6H_6O]^{\bullet+}$	Phenol radical cation
77	$[C_6H_5]^+$	Phenyl cation

Table 4: Predicted key fragments in the EI mass spectrum.



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Caption: Proposed primary fragmentation pathway.

Experimental Protocol: Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC Method:** Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).
- **MS Method:** The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.
- **Data Analysis:** Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of **Phenyl 1,4-dihydroxy-2-naphthoate** can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and ester functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, ensuring accurate and efficient characterization of this important naphthalenic compound.

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